3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. This compound is characterized by its unique structure, which combines a bromo-substituted imidazo[1,2-b]pyridazine moiety with a benzonitrile group. The presence of the bromine atom enhances its reactivity and potential biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
The compound can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the following steps:
Alternative methods include Suzuki coupling reactions involving boronic acids and palladium catalysts, which can also yield substituted derivatives of this compound .
The molecular structure of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile features:
Key structural data includes:
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions employed during synthesis .
The mechanism of action for 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile primarily involves its interaction with specific kinases. Preliminary studies indicate that this compound may inhibit TAK1 (TGF-beta activated kinase 1), a key regulator in various cellular signaling pathways associated with inflammation and cancer progression.
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile exhibits several notable physical and chemical properties:
Other relevant data includes:
The applications of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile are diverse:
X-ray diffraction studies of imidazo[1,2-b]pyridazine derivatives reveal a consistent bicyclic planar core with minor deviations induced by substituents. The central imidazo[1,2-b]pyridazine system exhibits bond lengths characteristic of aromatic systems: C–C bonds average 1.38 Å within the pyridazine ring, while C–N bonds measure 1.33 Å, indicating electron delocalization. When a bromine atom is introduced at the C6 position (as in 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile), the crystal lattice adopts a monoclinic P2₁/c space group with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 14.28 Å, and β = 98.6°. The dihedral angle between the imidazo[1,2-b]pyridazine plane and the benzonitrile substituent at C2 is 42.5°, demonstrating moderate conjugation disruption. Hydrogen bonding between N1 of the heterocycle and solvent molecules (e.g., DMF) stabilizes the crystal packing, with N···H–C distances of 2.65 Å [8] [9].
Table 1: Crystallographic Parameters of 6-Bromoimidazo[1,2-b]pyridazine Derivatives
Parameter | Value | Structural Implication |
---|---|---|
Space Group | Monoclinic P2₁/c | Standard packing symmetry |
Unit Cell β Angle | 98.6° | Slight lattice distortion |
C6-Br Bond Length | 1.89 Å | Covalent bond with weak polar character |
Dihedral Angle (C2-aryl) | 42.5° | Moderate π-conjugation disruption |
N1···H–C (DMF) | 2.65 Å | Stabilizing intermolecular interaction |
The planarity of the imidazo[1,2-b]pyridazine scaffold is significantly influenced by C6 bromination. Electron-withdrawing bromine at C6 increases the torsional rigidity between the heterocycle and C2-aryl substituents. Comparative studies show that 6-bromo derivatives exhibit torsional angles of 5.8° ± 0.7° within the bicyclic core, versus 8.3° ± 1.2° in non-brominated analogs. This enhanced planarity arises from Br-induced electron deficiency, which strengthens π-stacking interactions in the solid state. At position C3, substitutions like benzonitrile induce torsional angles of 18.2°–44.7° relative to the heterocyclic plane, governed by steric interactions between ortho-hydrogens and H8 of the imidazo ring. Quantum mechanical calculations (DFT, B3LYP/6-31G*) confirm that bromine reduces the rotational barrier at C6 by 2.3 kcal/mol compared to chlorine, facilitating synthetic derivatization [9] [4].
Table 2: Torsional Angles in Brominated vs. Non-Brominated Derivatives
Compound | Core Torsion Angle | C2/C3-Substituent Torsion | Computational Energy Barrier |
---|---|---|---|
6-Bromoimidazo[1,2-b]pyridazine | 5.8° ± 0.7° | – | 8.1 kcal/mol |
Non-brominated analog | 8.3° ± 1.2° | – | 10.4 kcal/mol |
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | 6.1° ± 0.3° | 42.5° | 12.7 kcal/mol |
Regioisomerism profoundly impacts the electronic profiles and intermolecular interactions of brominated imidazo[1,2-b]pyridazines. 6-Bromo isomers (e.g., 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile, CAS 1263284-55-4) exhibit distinct NMR shifts (H3: δ 8.72 ppm; H5: δ 7.83 ppm) versus 3-bromo isomers (H6: δ 8.05 ppm; H5: δ 7.32 ppm). The C6-bromination withdraws electron density from N1, reducing basicity (pKₐ = 3.2) compared to C3-brominated analogs (pKₐ = 4.1). Crystallographic data reveals that 6-bromo derivatives form π-stacked dimers with interplanar distances of 3.48 Å, while 3-bromo isomers adopt herringbone packing due to dipole mismatches. Solubility differences are stark: 6-bromo-2-aryl derivatives show aqueous solubility of 0.403 mg/mL, whereas 3-bromo isomers reach 3.62 mg/mL due to enhanced polarity [4] [5] [7].
Table 3: Properties of Key Bromoimidazo[1,2-b]pyridazine Isomers
Property | 6-Bromoimidazo[1,2-b]pyridazine Derivatives | 3-Bromoimidazo[1,2-b]pyridazine Derivatives |
---|---|---|
¹H NMR (H3/H6) | δ 8.72 ppm (H3) | δ 8.05 ppm (H6) |
N1 Basicity (pKₐ) | 3.2 | 4.1 |
Crystal Packing | π-Stacked dimers (3.48 Å) | Herringbone arrangement |
Aqueous Solubility | 0.403 mg/mL | 3.62 mg/mL |
Calculated log P | 2.34 (iLOGP) | 1.33 (iLOGP) |
The benzonitrile substituent at C2 of the imidazo[1,2-b]pyridazine core serves dual electronic and hydrophobic roles. Spectroscopic and computational analyses confirm it withdraws 0.27 electrons (Hirshfeld charge) from the heterocycle via inductive effects, reducing HOMO energy by 1.3 eV compared to phenyl analogs. This enhances electrophilic character at C6, facilitating nucleophilic substitution. The nitrile group increases lipophilicity (measured log P = 2.34) but maintains a topological polar surface area (TPSA) of 42.66 Ų, balancing membrane permeability and aqueous solubility. In TAK1 kinase inhibitors, benzonitrile-containing analogs exhibit 3.4-fold greater potency (IC₅₀ = 55 nM) than phenyl derivatives due to dipole-π interactions with Lys63 and Cys174 residues in the ATP-binding site [6] [2].
Table 4: Electronic and Lipophilic Effects of Benzonitrile Substitution
Parameter | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | Phenyl-Substituted Analog | Impact |
---|---|---|---|
HOMO Energy (eV) | -7.2 | -5.9 | Enhanced electrophilicity |
Hirshfeld Charge (benzonitrile) | -0.27 e⁻ | +0.08 e⁻ (phenyl) | Electron withdrawal |
log P (iLOGP) | 2.34 | 2.98 | Reduced hydrophobicity |
TPSA | 42.66 Ų | 28.45 Ų | Improved solvation |
TAK1 IC₅₀ (enzyme) | 55 nM | 187 nM | Increased potency |
Comprehensive Compound Table
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: